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molecular formula C12H13NO6 B8371479 3-Ethoxycarbonyl-3-(4-nitrophenyl)propionic acid

3-Ethoxycarbonyl-3-(4-nitrophenyl)propionic acid

Cat. No. B8371479
M. Wt: 267.23 g/mol
InChI Key: CWFSPFIWWKTXLB-UHFFFAOYSA-N
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Patent
US05705504

Procedure details

Following a similar procedure to that described in reference example 7b, but starting fromethyl 4-nitrophenylacetate instead of ethyl diphenylacetate, and hydrolizing then the tert-butyl ester using p-toluenesulfonic acid in benzene at reflux instead of using trifluoroacetic acid, the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O-:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:14]1(C)C=CC(S(O)(=O)=O)=C[CH:15]=1.F[C:26](F)(F)[C:27]([OH:29])=[O:28]>C1C=CC=CC=1>[CH2:14]([O:12][C:11]([CH:10]([C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)[CH2:26][C:27]([OH:29])=[O:28])=[O:13])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]
Step Two
Name
tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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